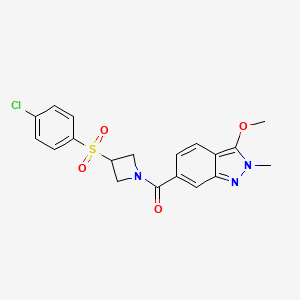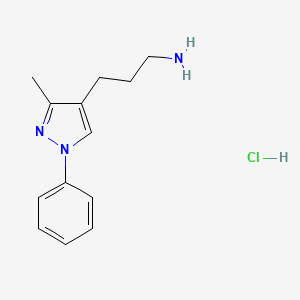![molecular formula C26H20F3N7O B2916913 4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2916913.png)
4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NVP-BHG712 isomer is a regioisomer of the compound NVP-BHG712, which is known for its inhibitory effects on certain receptor tyrosine kinases, specifically ephrin type-A receptor 2 (EPHA2) and ephrin type-B receptor 4 (EPHB4) . This compound has shown potential in the treatment of various cancers, including colorectal cancer .
Preparation Methods
The synthesis of NVP-BHG712 isomer involves a series of organic reactions, including cyclization, amide formation, and epoxidation . The starting materials and specific reaction conditions are crucial for obtaining the desired isomer. Industrial production methods typically involve optimizing these reactions to achieve high yield and purity .
Chemical Reactions Analysis
NVP-BHG712 isomer undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products depending on the oxidizing agent and reaction conditions .
Scientific Research Applications
NVP-BHG712 isomer has several scientific research applications:
Chemistry: It is used as a tool compound to study the interactions of receptor tyrosine kinases.
Biology: It helps in understanding the role of EPHA2 and EPHB4 in cellular processes.
Medicine: It has potential therapeutic applications in treating cancers, particularly colorectal cancer.
Industry: It is used in the development of new drugs targeting receptor tyrosine kinases.
Mechanism of Action
NVP-BHG712 isomer exerts its effects by binding to the receptor tyrosine kinases EPHA2 and EPHB4 . This binding inhibits the kinase activity of these receptors, which in turn affects various cellular pathways involved in cell growth, migration, and survival . The inhibition of these pathways can lead to reduced tumor growth and increased cell death in cancer cells .
Comparison with Similar Compounds
NVP-BHG712 isomer is unique compared to other similar compounds due to its specific binding affinity and selectivity for EPHA2 and EPHB4 . Similar compounds include:
Dasatinib: Another kinase inhibitor with a broader range of targets.
Bosutinib: A kinase inhibitor with different selectivity profiles.
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
These compounds differ in their binding modes, selectivity, and therapeutic applications, highlighting the uniqueness of NVP-BHG712 isomer .
Properties
IUPAC Name |
4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)31-19-7-3-6-18(12-19)26(27,28)29)11-21(15)32-23-20-14-36(2)35-24(20)34-22(33-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,31,37)(H,32,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKSRKSEWLRPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC(=NC4=NN(C=C43)C)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)
![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)
![13-chloro-5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2916838.png)
![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)


![2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE](/img/structure/B2916844.png)





![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)

